N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide
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Overview
Description
2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the allyl and chlorophenyl groups, and the final coupling with the benzodioxole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H20ClN5O3S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C22H20ClN5O3S/c1-3-10-28-20(16-5-7-17(23)8-6-16)25-27-22(28)32-14(2)21(29)26-24-12-15-4-9-18-19(11-15)31-13-30-18/h3-9,11-12,14H,1,10,13H2,2H3,(H,26,29)/b24-12+ |
InChI Key |
VNVIMYFEKKZMSA-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)SC3=NN=C(N3CC=C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)SC3=NN=C(N3CC=C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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